molecular formula C7H5ClINO B14846181 1-(2-Chloro-6-iodopyridin-4-YL)ethanone

1-(2-Chloro-6-iodopyridin-4-YL)ethanone

Cat. No.: B14846181
M. Wt: 281.48 g/mol
InChI Key: HLKVESYIHDZWIJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-iodopyridin-4-yl)ethanone is a halogenated pyridine derivative featuring a ketone functional group at position 4, with chlorine and iodine substituents at positions 2 and 6, respectively. Its molecular formula is C₇H₅ClINO, with a molecular weight of 281.48 g/mol (calculated based on analogous compounds) . The compound’s structure combines electron-withdrawing halogens (Cl, I) with a reactive acetyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

1-(2-chloro-6-iodopyridin-4-yl)ethanone

InChI

InChI=1S/C7H5ClINO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3

InChI Key

HLKVESYIHDZWIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-4-pyridinecarboxaldehyde, the compound can be iodinated using iodine and a suitable oxidizing agent under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper iodide to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of automated systems can also minimize the risk of side reactions and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-iodopyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azido-6-iodopyridin-4-YL)ethanone, while oxidation with potassium permanganate would produce 1-(2-chloro-6-iodopyridin-4-YL)acetic acid.

Scientific Research Applications

1-(2-Chloro-6-iodopyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-iodopyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Substituent Positions (Pyridine Ring) Molecular Weight (g/mol) Key Applications/Reactivity
1-(2-Chloro-6-iodopyridin-4-yl)ethanone C₇H₅ClINO Cl (C2), I (C6) 281.48 Intermediate for cross-coupling reactions, drug synthesis
1-(2-Chloro-4-iodopyridin-3-yl)ethanone C₇H₅ClINO Cl (C2), I (C4) 281.48 Suzuki-Miyaura coupling, agrochemical intermediates
1-(2-Chlorophenyl)ethanone C₈H₇ClO Cl (C2, phenyl ring) 154.59 Precursor for dyes, fragrances, and pharmaceuticals
A12 (1-(2-chloro-indolo[2,3-b]quinoxalin-6-yl)-2-[hydrazino]-ethanone) C₂₄H₁₇ClN₄O₂ Cl (C2, indoloquinoxaline) 428.87 Anticancer and antimicrobial research

Structural and Electronic Features

  • Halogen Positioning: The position of iodine (C4 vs. C6 in pyridine derivatives) significantly impacts electronic distribution.
  • Ring System: The target compound’s pyridine ring contrasts with A12’s indoloquinoxaline system, which introduces extended conjugation and planar rigidity, favoring intercalation in biological systems .
  • Ketone Reactivity: The acetyl group in 1-(2-chlorophenyl)ethanone (phenyl-based) is less electron-deficient than in pyridine-based analogs due to the absence of a nitrogen atom, reducing its participation in certain condensation reactions .

Physicochemical Properties

  • Polarity: The iodine substituent increases molecular weight and polarizability compared to chlorine-only analogs (e.g., 1-(2-chlorophenyl)ethanone).
  • Solubility : Pyridine-based ketones exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) than phenyl-based derivatives due to nitrogen’s electron-withdrawing effects.

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